3-bromo-N,N-dimethylbenzenesulfonamide
Overview
Description
N,N-Dimethyl 3-bromobenzenesulfonamide
Mechanism of Action
Target of Action
The primary targets of 3-bromo-N,N-dimethylbenzenesulfonamide are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the exploration of its potential targets .
Mode of Action
The compound’s structure suggests that it may interact with its targets through the sulfonamide group, which is known to form hydrogen bonds with proteins and other biological molecules .
Pharmacokinetics
The compound has a molecular weight of 264.14, which is within the range generally favorable for oral bioavailability . Its melting point is 74-78ºC, and it has a density of 1.5±0.1 g/cm3 . These properties may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its unique structure, it may have diverse effects on cellular function, which could be beneficial for various therapeutic applications .
Biochemical Analysis
Biochemical Properties
3-bromo-N,N-dimethylbenzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For instance, it can interact with carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The binding of this compound to carbonic anhydrase inhibits its activity, leading to a decrease in the production of bicarbonate ions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis . By modulating this pathway, this compound can induce changes in gene expression and cellular metabolism, leading to altered cell behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. This binding interaction can lead to the formation of a stable enzyme-inhibitor complex, preventing the enzyme from catalyzing its reaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the effects of this compound on cellular function can persist for several days, with gradual changes in cell behavior observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed and excreted from the body . The effects of this compound on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway involved.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell can determine its interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
3-bromo-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBJVOGENJVLGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427846 | |
Record name | 3-bromo-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153435-80-4 | |
Record name | 3-Bromo-N,N-dimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153435-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-N,N-dimethylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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